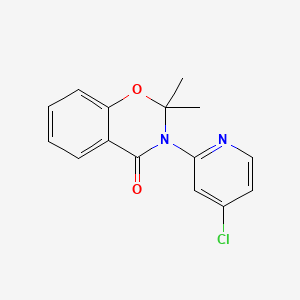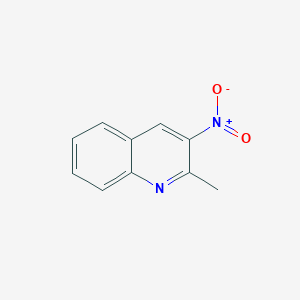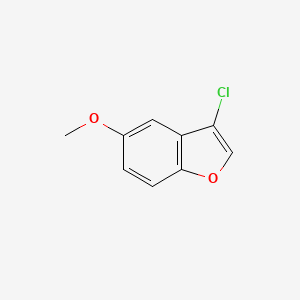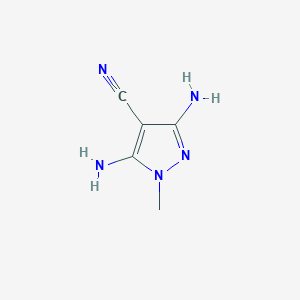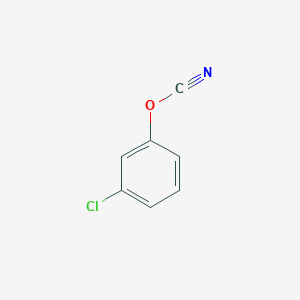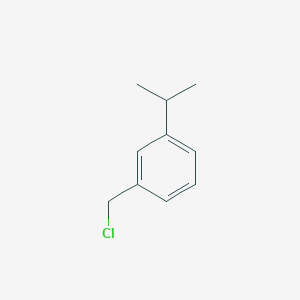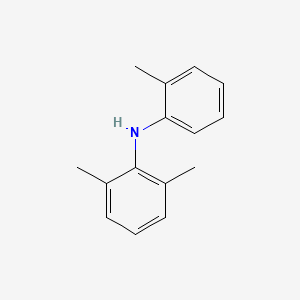
2,6-Dimethyl-N-(o-tolyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
2,6-Dimethyl-N-(2-methylphenyl)aniline can be synthesized through several methods. One common method involves the nitration of 2,6-dimethyltoluene followed by reduction to form 2,6-dimethylaniline . Another method includes the alkylation of aniline with methanol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of 2,6-Dimethyl-N-(o-tolyl)aniline typically involves the alkylation of aniline with methanol or dimethyl ether using an acid catalyst. This method is preferred due to its efficiency and cost-effectiveness .
化学反应分析
Types of Reactions
2,6-Dimethyl-N-(2-methylphenyl)aniline undergoes various chemical reactions, including:
Oxidation: Reacts with strong oxidizing agents to form corresponding nitro compounds.
Reduction: Can be reduced to form corresponding amines.
Substitution: Undergoes electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: Electrophiles like nitric acid for nitration or halogens for halogenation.
Major Products Formed
Oxidation: Nitro compounds.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
科学研究应用
2,6-Dimethyl-N-(2-methylphenyl)aniline has several scientific research applications:
作用机制
The mechanism of action of 2,6-Dimethyl-N-(o-tolyl)aniline involves its interaction with various molecular targets and pathways. It can act as a precursor to other compounds that exert specific biological or chemical effects. For example, in the synthesis of anesthetics, it interacts with sodium channels to block nerve signal transmission .
相似化合物的比较
Similar Compounds
2,6-Dimethylaniline: A primary amine with similar chemical properties.
N,N-Dimethylaniline: A tertiary amine with different reactivity and applications.
2,4-Dimethylaniline: Another isomer with distinct chemical behavior.
Uniqueness
2,6-Dimethyl-N-(2-methylphenyl)aniline is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and applications. Its structure allows for selective reactions and makes it a valuable intermediate in various chemical syntheses .
属性
CAS 编号 |
68014-57-3 |
|---|---|
分子式 |
C15H17N |
分子量 |
211.3 g/mol |
IUPAC 名称 |
2,6-dimethyl-N-(2-methylphenyl)aniline |
InChI |
InChI=1S/C15H17N/c1-11-7-4-5-10-14(11)16-15-12(2)8-6-9-13(15)3/h4-10,16H,1-3H3 |
InChI 键 |
XBJADZKTEUBHBI-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)NC2=CC=CC=C2C |
规范 SMILES |
CC1=C(C(=CC=C1)C)NC2=CC=CC=C2C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


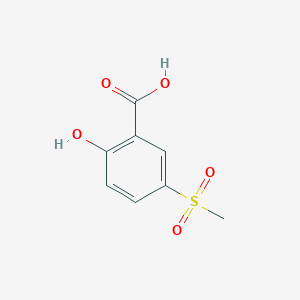
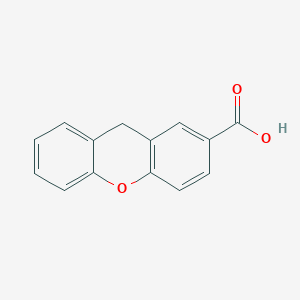

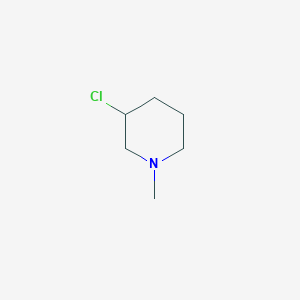
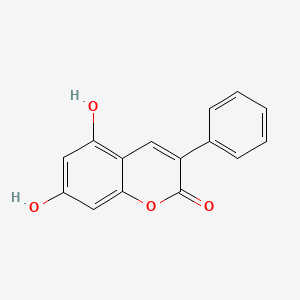
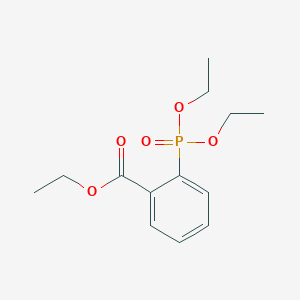
![7-ETHYL-4,7-DIHYDRO-4-OXO-THIENO[2,3-B]-PYRIDINE-5-CARBOXYLIC ACID](/img/structure/B1626073.png)

